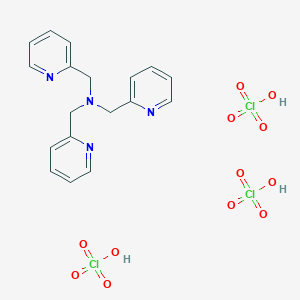

Tris(2-pyridylmethyl)amine triperchlorate

Übersicht

Beschreibung

Tris(2-pyridylmethyl)amine (abbreviated TPMA or TPA) is an organic compound with the formula (C5H4NCH2)3N . It is a tertiary amine with three picolyl substituents . It is a white solid that is soluble in polar organic solvents . It is a ligand in coordination chemistry .

Synthesis Analysis

The ligand is prepared by the alkylation of 2-picolylamine by picolyl chloride . The reaction is as follows: 2 C5H4NCH2Cl + C5H4NCH2NH2 → (C5H4NCH2)3N + 2 HCl . There are also other methods of synthesis involving different reactions .Molecular Structure Analysis

The molecular structure of Tris(2-pyridylmethyl)amine consists of a central nitrogen atom surrounded by three picolyl substituents . The molecular formula is C18H18N4 and the molar mass is 290.36 g/mol .Chemical Reactions Analysis

Tris(2-pyridylmethyl)amine is often used in chemical reactions as a ligand. It has been used in Atom Transfer Radical Polymerization (ATRP) for the creation of telechelic polymers . It is also used in various other reactions .Physical And Chemical Properties Analysis

Tris(2-pyridylmethyl)amine is a yellowish-pale brown solid . It has a melting point of 73 to 77 °C . It is soluble in polar organic solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Bioinorganic Chemistry : Aryl-appended tris(2-pyridylmethyl)amine ligands are explored for their potential in enzymes and metal complexes, particularly those relevant to non-heme iron-containing and Ni(II)-containing enzymes (Berreau, 2007).

Catalysis : Ruthenium complexes with tris(2-pyridylmethyl)amine or its derivatives can catalyze selective, stereospecific, and photoregulative alkane oxidation under visible light irradiation (Yamaguchi et al., 2004).

Chiral Sensing : Zinc tris(2-pyridylmethyl)amine-based stereodynamic probes effectively identify and sense chiral substrates, aiding in the study of imine formation processes (Scaramuzzo et al., 2019).

Luminescence in Lanthanide Complexes : The luminescence properties of lanthanide complexes are enhanced by chiral tris(2-pyridylmethyl)amine ligands, with the ligand's chirality significantly influencing emission processes (Yamada et al., 2003).

Formation of Dinuclear Species : Tris(2-fluoro-6-pyridylmethyl)amine ligands react with molecular dioxygen, leading to the production of unsymmetrical micro-oxo dimers (Machkour et al., 2004).

Supramolecular Chemistry : TPMA ligands are considered promising for anion sensors, biochemical sensors, molecular switches, chiral probes, and as building blocks in supramolecular cage synthesis (Bravin et al., 2021).

Transition Metal Complexes : The structure and internal exchange processes of late transition metal complexes are influenced by N4-tripodal amine ligands, often forming cation bilayers (Lonnon et al., 2006).

Atom Transfer Radical Polymerization : Py3Tren, a tripodal heptadentate Schiff base, acts as an active ligand for atom transfer radical polymerization, enabling the synthesis of well-defined poly(methyl methacrylate) with controlled molecular weight and narrow polydispersity at ambient temperature (Xu et al., 2020).

Electrochemical Sensors and Biosensors : Copper(II) complexes with tripodal ligands demonstrate promising electrochemical properties, making them suitable for use in electrochemical sensors and biosensors (Nagao et al., 1996).

Safety And Hazards

Zukünftige Richtungen

Tris(2-pyridylmethyl)amine has been used in various research areas. It has been used to simulate the coordination environment within some proteins , and as a copper ligand in ATRP . It has also been used in the synthesis of functional polymers . Future research may continue to explore its potential uses in these and other areas .

Eigenschaften

IUPAC Name |

perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDOWDOZOOGZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151871 | |

| Record name | Tris((2-pyridinium)methyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-pyridylmethyl)amine triperchlorate | |

CAS RN |

117689-07-3 | |

| Record name | Tris((2-pyridinium)methyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117689073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris((2-pyridinium)methyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

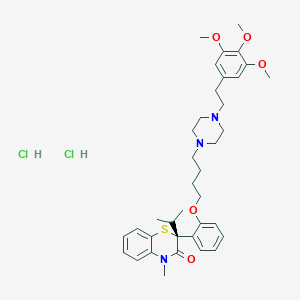

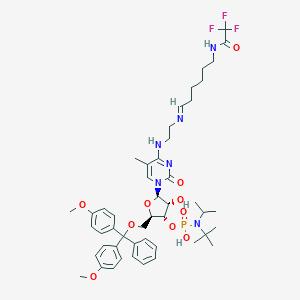

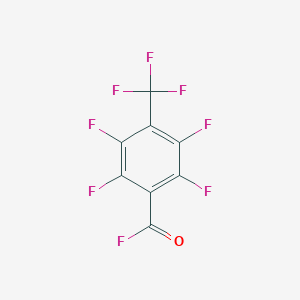

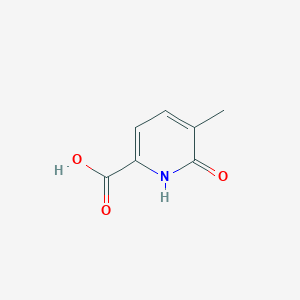

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)